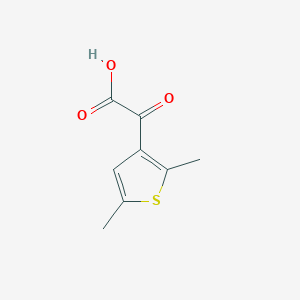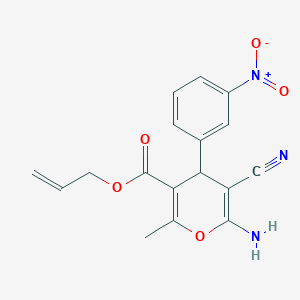
(2,5-dimethyl-3-thienyl)(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dimethyl-3-thienyl)(oxo)acetic acid, also known as DMTA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMTA belongs to the class of thienylacetic acids, which are known for their diverse biological activities.
Scientific Research Applications
(2,5-dimethyl-3-thienyl)(oxo)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to have anti-tumor and anti-cancer properties. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In organic synthesis, this compound has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
Mechanism of Action
The exact mechanism of action of (2,5-dimethyl-3-thienyl)(oxo)acetic acid is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2 over COX-1, which may contribute to its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of prostaglandins and other inflammatory mediators in various cell types, including macrophages and synoviocytes. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis and inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using (2,5-dimethyl-3-thienyl)(oxo)acetic acid in lab experiments is its ease of synthesis and availability. This compound can be synthesized in good yields and purity using simple and inexpensive methods. Another advantage is its diverse biological activities, which make it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for research on (2,5-dimethyl-3-thienyl)(oxo)acetic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and cancer-related diseases. Another area of interest is the synthesis of novel this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields, such as materials science and organic synthesis.
Synthesis Methods
(2,5-dimethyl-3-thienyl)(oxo)acetic acid can be synthesized through several methods, including the reaction of 2,5-dimethylthiophene with ethyl chloroacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,5-dimethylthiophene with chloroacetyl chloride, followed by treatment with sodium hydroxide and acidification. Both methods have been reported to yield this compound in good yields and purity.
properties
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-4-3-6(5(2)12-4)7(9)8(10)11/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBROQZZNEVVEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6017031.png)

![2-(cyclohexylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6017060.png)
![1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6017065.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017070.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B6017076.png)

![N-cyclopropyl-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6017091.png)
![6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6017107.png)
![2-ethyl-4-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6017114.png)
![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B6017119.png)
![methyl 4,5-dimethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6017128.png)
![1-(1-azocanyl)-3-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017139.png)
![2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6017142.png)